6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
Description
Significance of Pyridinone and Pyridopyrazinone Heterocycles as Privileged Scaffolds in Medicinal Chemistry Research
Pyridinone and its bioisosteres are six-membered heterocyclic motifs that are of significant interest in drug discovery. ikm.org.myrsc.org Their ability to act as both hydrogen bond donors and acceptors allows them to mimic the interactions of amide bonds, making them suitable for targeting a wide array of biological macromolecules. ikm.org.myrsc.org This has led to the incorporation of the pyridinone core into a multitude of compounds with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. ikm.org.myrsc.org
The fusion of a pyridinone ring with other heterocyclic systems, such as a pyrazine (B50134) ring to form a pyridopyrazinone scaffold, further expands the chemical space and offers opportunities for fine-tuning the physicochemical and biological properties of the resulting molecules. Pyrido[2,3-b]pyrazine (B189457) derivatives, for instance, have been investigated for their potential as anticancer agents, kinase inhibitors, and as ligands for various receptors. mdpi.comnih.gov The modular nature of their synthesis allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. mdpi.comnih.gov
Contextualization of 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one within this Compound Class
This compound is a specific example of the pyridopyrazinone scaffold that has garnered attention as a key synthetic intermediate. Its structure features the characteristic pyridinone core fused to a pyrazine ring, with a strategically placed chlorine atom on the pyridine (B92270) ring. This chlorine atom is a particularly important feature, as it serves as a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the introduction of a wide range of functional groups at this position, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-4H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKROTOZNASSZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloropyrido 2,3 B Pyrazin 3 4h One and Analogous Derivatives
General Synthetic Strategies for the Pyridopyrazinone Core
The synthesis of the fundamental pyrido[2,3-b]pyrazin-3(4H)-one structure relies on established principles of heterocyclic chemistry, including classical condensation reactions and modern catalytic protocols that offer improved efficiency and control.
Cyclocondensation Reactions of Diaminopyridines with Carbonyl Compounds and Their Derivatives
The most classical and direct approach to constructing the pyrido[2,3-b]pyrazinone core is the cyclocondensation reaction between an ortho-diaminopyridine and a 1,2-dicarbonyl compound or its synthetic equivalent. Specifically, the reaction of 2,3-diaminopyridine (B105623) with an α-keto acid or α-keto ester provides a direct route to the desired heterocyclic system.
In this reaction, one amino group of the diaminopyridine attacks the ketone carbonyl of the α-keto acid/ester, while the other amino group attacks the acid/ester carbonyl, followed by dehydration to form the fused pyrazinone ring. The reaction conditions can be tuned, but often involve heating the reactants in a suitable solvent, sometimes with an acid or base catalyst to facilitate the condensation and cyclization steps. This method is analogous to the well-established synthesis of quinoxalinones from phenylenediamines. The versatility of the carbonyl component allows for the introduction of various substituents on the pyrazine (B50134) ring of the final product.
One-Pot Synthetic Protocols
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of one-pot and multicomponent reactions. nih.gov These protocols combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and solvents.
A notable example involves the multicomponent synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives from the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov This reaction, catalyzed by p-toluenesulfonic acid (p-TSA), proceeds through a cascade of reactions to build the complex heterocyclic product in good to excellent yields. nih.gov While this specific example leads to a different substitution pattern, the principle of using multicomponent reactions is directly applicable to the synthesis of the pyridopyrazinone core by selecting appropriate starting materials. nih.gov Such strategies are highly valued for their ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov
Table 1: Optimization of a Multicomponent Reaction for a Pyrido[2,3-b]pyrazine Derivative nih.govThis table is based on the synthesis of a model compound (7) from 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione.
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA (20 mol%) | H₂O | 12 | 55 |
| p-TSA (20 mol%) | Ethanol | 9 | 89 |
| p-TSA (20 mol%) | DCM | 12 | 60 |
| p-TSA (20 mol%) | THF | 11 | 75 |
| p-TSA (20 mol%) | CH₃CN | 10 | 82 |
| p-TSA (20 mol%) | DMF | 10 | 72 |
| None | Ethanol | 15 | Trace |
Metal-Catalyzed Approaches in Heterocyclic Synthesis (e.g., Copper and Rhodium Catalysis)
Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, often proceeding with high selectivity and under mild conditions.
Copper Catalysis: Copper catalysts are widely used in organic synthesis due to their low cost and versatile reactivity. In the context of N-heterocycle synthesis, copper-catalyzed reactions are particularly effective for forming C-N bonds. nih.gov For instance, copper can catalyze the coupling of pyridone derivatives with various partners or facilitate cascade reactions to build fused ring systems. nih.govmdpi.com The synthesis of pyridones, key precursors or analogs of pyridopyrazinones, has been achieved through copper-catalyzed cyclization reactions. consensus.app These methods often involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization to form the heterocyclic core. nih.gov
Rhodium Catalysis: Rhodium catalysts are known for their ability to mediate a wide range of transformations, including C-H activation, annulation, and cycloaddition reactions. nih.govnih.gov The synthesis of pyrazine and fused pyrazine derivatives can be achieved through rhodium-catalyzed reactions of substrates like 2H-azirines with N-sulfonyl-1,2,3-triazoles. nih.gov Another powerful strategy involves the rhodium-catalyzed C-H activation of a substrate followed by annulation with a coupling partner, such as a diazo compound, to construct fused heterocyclic systems like pyrazolo[1,2-a]cinnolines. researchgate.netdntb.gov.ua These advanced methods provide access to complex molecular architectures that are difficult to obtain through classical synthesis.
Specific Synthetic Routes to 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one and Functionalized Analogs
While general strategies provide a blueprint for the pyridopyrazinone core, the synthesis of the specifically substituted 6-chloro derivative requires tailored approaches. These can be broadly categorized into late-stage functionalization of a pre-formed heterocyclic system or, more commonly, the use of a pre-chlorinated starting material.
Derivatization from Precursor Pyrazine Structures
This approach involves the initial synthesis of the parent pyrido[2,3-b]pyrazin-3(4H)-one, followed by the introduction of a chlorine atom at the 6-position of the pyridine (B92270) ring. The direct chlorination of the pyridine ring within the fused system can be challenging due to the ring's electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution. However, specialized halogenation reagents or activation of the ring system, for example through N-oxide formation, can facilitate this transformation. nih.gov
Alternatively, modern cross-coupling reactions can be employed. If a suitable precursor, such as 6-bromopyrido[2,3-b]pyrazin-3(4H)-one, were available, it could potentially be converted to the 6-chloro derivative. Furthermore, derivatization of a simpler pyrazine or pyridopyrazine precursor using palladium-catalyzed cross-coupling reactions allows for the introduction of various aryl or alkyl groups, demonstrating the feasibility of modifying the core structure. researchgate.net
Table 2: Examples of Derivatization Reactions on a Pyrazine Core researchgate.netThis table illustrates general derivatization reactions that could be conceptually applied to a pyrido[2,3-b]pyrazine scaffold.
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Methylation | MeI, Cs₂CO₃ | N- or O-alkylation |
| Silylation | TBSCl, Imidazole | Protection of hydroxyl groups |
| Suzuki Coupling | Ar–B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃ | C-C bond formation (Arylation) |
| Bromination | NBS, AIBN | Halogenation of alkyl side chains |
| Hydrogenation | H₂, Rh/Al₂O₃ | Reduction of the pyrazine ring |
Methods Involving Halogenated Pyridine Building Blocks
A more robust and regiochemically precise strategy involves incorporating the chlorine atom into the starting pyridine building block before constructing the fused pyrazine ring. The key starting material for the synthesis of this compound would be 5-chloro-2,3-diaminopyridine .
The synthesis would proceed via the cyclocondensation of 5-chloro-2,3-diaminopyridine with an appropriate C2-building block, such as glyoxylic acid or ethyl glyoxylate. The reaction would selectively form the pyrazinone ring, yielding the desired target compound with the chlorine atom unambiguously positioned at C6. This approach avoids potential issues with regioselectivity and the harsh conditions that might be required for direct chlorination of the fused heterocyclic system. This strategy is exemplified in the synthesis of other complex pyridopyrimidines, where a halogenated pyrimidine (B1678525) is used as a scaffold upon which the pyridine ring is constructed via palladium-catalyzed coupling and subsequent cyclization. nih.gov This highlights the power of using pre-functionalized building blocks to control the final structure of complex heterocyclic targets.
Chemical Reactivity and Mechanistic Investigations of 6 Chloropyrido 2,3 B Pyrazin 3 4h One
Reactivity of the Halogen Moiety (e.g., Dechlorination Reactions)
The chlorine atom at the C6-position of the pyridopyrazinone core is an activated leaving group, susceptible to displacement through various catalytic and nucleophilic substitution reactions. This reactivity is crucial for the structural diversification of the scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position.
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond by reacting the aryl chloride with an organoboron reagent, typically a boronic acid or its ester. While studies on the exact 6-chloropyrido[2,3-b]pyrazin-3(4H)-one are not widely detailed, extensive research on structurally related chloro-substituted pyridopyrimidines and pyridazines demonstrates the feasibility and regioselectivity of this transformation. sci-hub.senih.gov For instance, studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have shown that the reactivity of halogen sites can be selectively controlled, with the C4 position being the most reactive, followed by C2, and finally C6. sci-hub.se This regioselectivity is attributed to the electronic environment of each carbon atom. sci-hub.se The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ in a solvent mixture like toluene/ethanol. sci-hub.senih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles This table is based on reactions on analogous chloro-substituted heterocyclic systems.
| Aryl Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloro-6-iodo-pyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene | Reflux | 83 | sci-hub.se |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol | 80 | 28-75 | nih.gov |
The Buchwald-Hartwig amination is another cornerstone reaction for functionalizing the C6-position, creating a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a preferred method over harsher techniques for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic system typically consists of a palladium precursor, such as [Pd₂(dba)₃], and a specialized phosphine (B1218219) ligand like BINAP, in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgchemspider.com This method has been successfully applied to various chloro- and bromo-pyridines and other nitrogen-containing heterocycles, suggesting its applicability to this compound for introducing diverse amine functionalities. chemspider.comresearchgate.netrsc.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination on Related Heterocycles This table is based on reactions on analogous chloro/bromo-substituted heterocyclic systems.
| Aryl Halide Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| Aryl Halides | Ammonia Equivalents | Palladium / Ligand | Various | Various | Various | High | organic-chemistry.org |
Pathways of Nucleophilic and Electrophilic Substitution on the Pyridopyrazinone Ring System
The electronic nature of the pyridopyrazinone ring system governs its susceptibility to substitution reactions. The pyridine portion of the fused ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr). youtube.com
Nucleophilic Aromatic Substitution (SNAr) is expected to occur preferentially at the electron-deficient positions of the pyridine ring (positions analogous to C2 and C4 of pyridine). youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. youtube.com For substrates like chloropyridines, this reaction can be facilitated by heating with a suitable nucleophile, such as an amine. youtube.com In the case of this compound, the chlorine at C6 is already an excellent leaving group, as discussed previously. Direct substitution at other positions would require either a leaving group at that site or extremely activating conditions. Studies on 2-chloropyrimidine (B141910) have shown that the reaction kinetics are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org
Electrophilic Aromatic Substitution (EAS) on the pyridopyrazinone ring is generally more challenging due to the deactivating effect of the nitrogen atoms in the pyridine and pyrazine (B50134) rings. Pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under very harsh conditions, with substitution favoring the C3 position. researchgate.net The presence of the fused pyrazinone ring and the chloro-substituent further influences the electron density and regioselectivity of any potential electrophilic attack. Computational studies using Density Functional Theory (DFT) on related pyrido[2,3-b]pyrazine (B189457) derivatives have been used to analyze Frontier Molecular Orbitals (FMOs) and predict sites of reactivity. nih.govrsc.org Such analyses can help identify which atoms in the ring system are most likely to engage with electrophiles or nucleophiles.
Ring Contraction and Other Skeletal Rearrangements
Skeletal rearrangements, including ring contractions and expansions, represent a fascinating aspect of heterocyclic chemistry, allowing for the transformation of one ring system into another. While specific studies detailing the skeletal rearrangements of the this compound framework are limited in the available literature, the reactivity of its constituent rings provides insight into potential transformations.
The pyridine ring is known to undergo ring contraction under specific conditions. For example, a photo-promoted ring contraction of pyridines using silylborane has been reported to yield pyrrolidine (B122466) derivatives. rsc.org This reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. rsc.org Such a transformation, if applied to the pyridopyrazinone system, could potentially lead to novel fused pyrrolidinone-pyrazinone scaffolds.
Furthermore, rearrangements involving pyrazinone rings have also been documented. In one instance, a multistep ring contraction/ring expansion mechanism was proposed for the thermal rearrangement of isoxazolinopyrazinones into pyrrolopyrazinones. researchgate.net These examples highlight the latent potential for skeletal transformations within the this compound structure, although dedicated studies are required to explore these pathways.
Studies on Hydrolytic Stability and Degradation Mechanisms
The stability of a chemical compound under various conditions, including its resistance to hydrolysis, is a critical parameter, particularly in the context of pharmaceutical development and environmental persistence. The this compound molecule contains several functional groups that could be susceptible to hydrolysis, such as the amide bond within the pyrazinone ring and the carbon-chlorine bond.
The amide linkage is known to be hydrolytically cleavable under either acidic or basic conditions, which would lead to the opening of the pyrazinone ring. The C-Cl bond on the pyridine ring, being part of an electron-deficient system, could also be susceptible to hydrolytic cleavage, potentially yielding the corresponding hydroxypyridopyrazinone. However, based on the conducted literature search, specific experimental studies detailing the hydrolytic stability, degradation pathways, and kinetics for this compound are not extensively available in public scientific databases. Further research is necessary to fully characterize its degradation profile.
Elucidation of Critical Structural Features Governing Biological Activity
The biological activity of pyridopyrazinone derivatives is intrinsically linked to their core molecular architecture. The pyrido[2,3-b]pyrazine nucleus, a fusion of pyridine and pyrazine rings, forms the fundamental scaffold responsible for interacting with biological targets. rsc.orgnih.gov The presence and positioning of specific functional groups on this core are critical determinants of the compound's pharmacological profile.
For instance, in the structurally related 1,2-dihydropyrido[3,4-b]pyrazine series, the integrity of the dihydropyrazine (B8608421) ring is essential for its antitumor activity. rsc.org Oxidation to the aromatic pteridine (B1203161) or reduction to the tetrahydropteridine form leads to a significant loss of activity. rsc.org This highlights the sensitivity of the biological response to the oxidation state of the heterocyclic core. Furthermore, the presence of a 4-amino group in this series was found to be indispensable for its biological function. rsc.org
In studies of pyrido[2,3-b]pyrazines designed to overcome erlotinib (B232) resistance in cancer cell lines, the unsubstituted position 2 of the pyridopyrazine core was identified as an important feature. nih.gov The molecular structure of 6-chloropyrido[2,3-b]pyrazine (B1300161) itself, with its defining chlorine atom, suggests that this halogen can significantly influence the molecule's reactivity and its interactions with biological targets. nih.gov The electron-withdrawing nature of the chlorine atom at the 6-position can modulate the electronic properties of the entire ring system, impacting its binding affinity to target proteins.
Pharmacophore modeling of related heterocyclic compounds, such as pyrozolo[1,5-a]pyridine analogues, has identified key features necessary for biological activity. These models often include hydrogen bond acceptors, aromatic rings, and hydrophobic groups as crucial for inhibition. nih.gov For N3-phenylpyrazinones, a six-point pharmacophore model was developed, highlighting the importance of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring for antagonist activity. researchgate.net These models provide a framework for understanding the essential structural requirements for the biological activity of pyridopyrazinone derivatives.
Impact of Substituent Variations and Linker Design on Pharmacological Profiles
The pharmacological profile of pyridopyrazinone derivatives can be finely tuned by modifying the substituents on the core scaffold. The nature, size, and position of these substituents can have a profound impact on potency, selectivity, and pharmacokinetic properties.
In a study on novel pyrido[2,3-b]pyrazines designed to inhibit both erlotinib-sensitive and erlotinib-resistant cell lines, the effect of the substituent position on a heteroaromatic moiety at position 7 was explored. nih.gov The results demonstrated that strategic placement of substituents could lead to compounds with significant inhibitory activity against resistant cell lines. For example, compound 7n from this series, with a specific substitution pattern, exhibited IC50 values of 0.09 μM and 0.15 μM for the inhibition of PC9 and PC9-ER cells, respectively. nih.gov
The following table illustrates the impact of substituent variations on the biological activity of a series of pyrido[2,3-b]pyrazine derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.
| Compound | R | IC50 PC9 (µM) | IC50 PC9-ER (µM) |
| 7a | Phenyl | >10 | >10 |
| 7d | 4-Methylphenyl | 1.2 | 1.8 |
| 7h | 4-Methoxyphenyl | 0.8 | 1.1 |
| 7n | 3-Ethynylphenyl | 0.09 | 0.15 |
Data sourced from a study on novel pyrido[2,3-b]pyrazines inhibiting erlotinib-sensitive and -resistant cell lines. nih.gov
Similarly, in research on the related pyrido[2,3-d]pyrimidin-7-one scaffold, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety were shown to enhance both potency and selectivity of Abl kinase inhibitors. drughunter.com This underscores the importance of exploring the substitution patterns on various parts of the molecule to optimize its pharmacological properties.
The design of the linker connecting the pyridopyrazinone core to other chemical moieties is another critical aspect of SAR studies. The length, flexibility, and chemical nature of the linker can influence the compound's ability to adopt the optimal conformation for binding to its target. While specific examples for linker design in this compound are not extensively detailed in the provided context, the principles are well-established in medicinal chemistry. For instance, in the design of TRK inhibitors based on a pyrazolo[3,4-b]pyridine scaffold, a linker that binds to the hinge area of the kinase as a hydrogen bond center was a key feature of potent compounds. nih.gov
Rational Design Principles for Core Scaffold Modification
The development of novel pyridopyrazinone derivatives with improved therapeutic potential relies on the application of rational design principles. These strategies guide the modification of the core scaffold to enhance desired properties while minimizing undesirable ones.
One common approach is scaffold hopping , where the core structure is replaced with a different but structurally related scaffold to explore new chemical space and potentially discover compounds with improved properties. For example, the design of ERK/PI3K dual inhibitors involved replacing a 1H-pyrazolo[3,4-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine (B1256433) scaffold. nih.gov This strategy can lead to the identification of novel intellectual property and compounds with different selectivity profiles.
Bioisosteric replacement is another powerful tool in rational drug design. drughunter.comcambridgemedchemconsulting.comresearchgate.net This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For instance, replacing a hydrogen atom with fluorine can modulate metabolic stability and pKa. cambridgemedchemconsulting.com In the context of pyridopyrazinones, a chlorine atom at the 6-position could potentially be replaced by other halogens or small electron-withdrawing groups to fine-tune activity. The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement, enhancing the activity of the parent compound. rsc.org
Pharmacophore modeling is a computational technique that plays a crucial role in the rational design of new inhibitors. nih.govresearchgate.netnih.govresearchgate.netmdpi.com By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active. These models are often developed based on the structures of known active compounds or the binding site of the target protein. mdpi.com
Furthermore, the construction of ring-constrained analogs is a strategy used to improve potency and selectivity. For example, a series of tetrahydropyrido[2,3-b]pyrazines were designed as ring-constrained analogs of a known aminopyridine kinase scaffold, leading to the identification of potent and selective ALK inhibitors. chemrxiv.org This approach reduces the conformational flexibility of the molecule, which can lead to a more favorable interaction with the target.
Conclusion
Computational Chemistry and Rational Drug Design Approaches for Pyridopyrazinones
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are cornerstones of modern drug discovery, providing insights into molecular behavior at an atomic level. These techniques are instrumental in predicting how a ligand might interact with a biological target, its stability, and its electronic properties.
Molecular Docking Studies for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This technique is crucial for understanding the binding mode of potential drug candidates within the active site of a protein. For 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one, such studies would involve docking the compound into the active sites of various relevant biological targets. The analysis would typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate a binding affinity score. However, specific docking studies detailing the binding interactions and target proteins for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing for the analysis of conformational changes in both the ligand and the protein, and a more refined estimation of binding free energy. There are no published MD simulation studies that specifically analyze the conformational behavior and binding stability of this compound with any protein target.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors. This information is valuable for understanding a molecule's intrinsic reactivity and its potential for interaction. While DFT has been applied to various pyridazinone derivatives to study their electronic properties, specific studies focused on the electronic structure and reactivity of this compound are absent from the available literature.
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of molecules known to be active to derive a model that predicts the activity of new, untested compounds.
Pharmacophore Modeling and Feature Mapping
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen large compound libraries for new potential hits. No research detailing the development of a pharmacophore model based on this compound or its analogs could be located.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models, which can be 2D or 3D (like CoMFA and CoMSIA), are used to predict the activity of new analogs and guide the optimization of lead compounds. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there is no available dataset or study for this compound, no QSAR analyses have been performed.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a cornerstone of modern rational drug development, leveraging high-resolution three-dimensional structural information of biological targets to design and optimize ligands. nih.govnih.gov This computational approach significantly accelerates the discovery of potent drug candidates and can reduce the time and costs associated with preclinical research. nih.gov The fundamental principle of SBDD relies on understanding the spatial arrangement of a target's binding site, typically a protein or enzyme, which is often determined through experimental techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.govslideshare.net With a detailed 3D model of the target, researchers can predict how small molecules, such as derivatives of this compound, will bind and interact with the active site. nih.gov
The SBDD process involves identifying key interaction points within the target's binding pocket and designing molecules that complement these features in terms of shape and electrostatics. researchgate.net Computational tools are employed to predict the binding pose (docking) and estimate the binding affinity (scoring) of a ligand to its target. nih.govresearchgate.net This allows for the iterative optimization of a lead compound by modifying its structure to enhance interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving its potency and selectivity. The increasing availability of macromolecular structures in public databases like the Protein Data Bank (PDB) has further empowered SBDD as a primary method in drug discovery campaigns. nih.gov For the pyridopyrazinone scaffold, SBDD methodologies offer a pathway to systematically engineer derivatives with enhanced biological activity against specific therapeutic targets.
Virtual screening is a powerful computational technique within the SBDD framework used to identify promising "hit" compounds from large chemical libraries. researchgate.netnih.gov This method involves computationally docking thousands or even millions of molecules into the binding site of a target protein and ranking them based on their predicted binding affinity or compatibility, which is calculated using scoring functions. researchgate.netresearchgate.net The goal is to enrich the selection of compounds for experimental testing, thereby increasing the probability of discovering active molecules while minimizing the resources spent on synthesizing and screening less promising candidates.
The process begins with a well-defined 3D structure of the target. A virtual library of compounds is then computationally evaluated to see how well each molecule fits within the target's active site. For a scaffold like this compound, a virtual screening campaign could be initiated to explore how different substitutions on the pyridopyrazinone core might influence binding to a particular kinase or enzyme. For instance, a study on pyrrolizine derivatives used a pharmacophore-based virtual screening to identify top-scoring hits, which were then synthesized and evaluated for cytotoxicity, revealing potent candidates. nih.gov This highlights a typical workflow where computational screening directly guides synthetic efforts. The top-ranked compounds from the virtual screen are considered "hits" and become the starting point for further optimization in a hit-to-lead campaign. nih.gov
Table 1: Illustrative Data from a Hypothetical Virtual Screening of Pyridopyrazinone Analogs
This interactive table provides an example of the type of data generated during a virtual screening campaign to identify potential inhibitors. The scores and interaction data are for illustrative purposes.
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions | Lipinski's Rule of Five |
| PZP-001 | This compound | -7.5 | H-bond with Asp145, Pi-stacking with Phe82 | Compliant |
| PZP-002 | Analog A | -8.9 | H-bond with Asp145, H-bond with Lys63 | Compliant |
| PZP-003 | Analog B | -9.2 | H-bond with Asp145, Hydrophobic contact with Leu130 | Compliant |
| PZP-004 | Analog C | -6.8 | H-bond with Ser80 | Non-compliant (MW > 500) |
| PZP-005 | Analog D | -9.5 | H-bond with Asp145, Salt bridge with Lys63 | Compliant |
De novo drug design is a computational strategy for creating entirely new molecular structures with desired properties, rather than screening existing compound libraries. mdpi.com The term "de novo," meaning "from the beginning," reflects the method's ability to construct novel molecules atom-by-atom or fragment-by-fragment directly within the constraints of a target's binding site. mdpi.com This approach is particularly valuable when known binders are scarce or when seeking novel chemical scaffolds to overcome limitations of existing chemotypes, such as patent restrictions or poor pharmacokinetic profiles. nih.gov
Conventional de novo design algorithms build a molecule by placing a seed atom or fragment in the active site and then systematically adding new atoms or functional groups, evaluating the stability and predicted affinity of the growing structure at each step. mdpi.com More recently, the field has been revolutionized by the integration of artificial intelligence and deep learning. researchgate.net Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn from the chemical space of known active molecules to generate novel structures with similar, desirable characteristics. mdpi.comnih.gov For the pyridopyrazinone class, a de novo design approach could be employed to generate unique derivatives of this compound that are optimized for a specific protein target, potentially leading to compounds with entirely new intellectual property and improved efficacy. This process can involve structural modifications like substituent changes, scaffold hopping, and chiral transformations. nih.gov
Scaffold Repurposing and Analog Design Strategies
Scaffold repurposing and analog design are critical strategies in medicinal chemistry that leverage known chemical frameworks to develop new therapeutic agents. A "scaffold" refers to the core molecular structure of a compound series. Certain scaffolds, termed "privileged structures," are recognized for their ability to bind to multiple biological targets, making them highly valuable starting points for drug design. mdpi.com The pyridine (B92270) unit and its fused heterocyclic variants, such as the pyridopyrazinone core, are often considered attractive and privileged scaffolds due to their presence in numerous bioactive compounds. mdpi.comnih.gov
Analog design involves the systematic modification of a known active scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties. This is achieved by synthesizing a series of related compounds, or analogs, where different functional groups are introduced at various positions on the core structure. For the this compound scaffold, chemists could create a library of analogs by modifying substituents on the pyridine or pyrazinone rings. This allows for a detailed exploration of the structure-activity relationship (SAR), revealing which chemical modifications lead to improved performance. For example, research on other heterocyclic systems like pyrrolo[2,3-d]pyrimidines has shown that combining structural elements from known inhibitors can guide the development of more potent drug candidates. mdpi.com Similarly, the optimization of a 4-amino-pyridazin-3(2H)-one scaffold for FABP4 inhibitors involved creating a series of analogs to establish a clear SAR and identify compounds with low micromolar activity. researchgate.net This same principle of scaffold-based analog design is directly applicable to the development of novel drugs derived from this compound.
Table 2: Potential Sites for Analog Design on the this compound Scaffold
This table illustrates the concept of analog design by highlighting positions on the core scaffold where chemical modifications (R-groups) could be made to generate a library of new compounds for SAR studies.
| Position | R-Group Type | Example Functional Groups | Potential Impact |
| R1 (N1-position) | Alkyl, Aryl | Methyl, Ethyl, Phenyl | Modify solubility, metabolic stability |
| R2 (N4-position) | Alkyl, Aryl | Benzyl, Cyclopropyl | Influence binding pose and potency |
| R3 (C7-position) | Halogens, Amines | Fluoro, Amino, Morpholino | Modulate electronic properties, add new interaction points |
| R4 (C8-position) | Alkyl, Cyano | Methyl, Cyano | Alter steric profile and polarity |
Biological and Pharmacological Research on Pyridopyrazinone Derivatives
Therapeutic Target Identification and Validation Strategies
The identification of molecular targets for novel compounds is a foundational step in drug discovery. For pyridopyrazinone derivatives, this process involves a combination of computational and experimental strategies to predict and confirm their biological targets.
Network Pharmacology Approaches
Network pharmacology represents a systemic approach to understanding the complex interactions between chemical compounds and biological systems. nih.gov This methodology can be employed to decode the intricate mechanisms of action by analyzing the network of relationships between a compound and its potential targets. nih.gov In the context of pyridopyrazinone derivatives, network pharmacology could be utilized to construct and analyze interaction networks to predict key protein targets and signaling pathways. This approach involves retrieving known and predicted targets for the chemical scaffold from public bioinformatics databases and mapping them against targets related to specific diseases. nih.govbohrium.com The resulting network can reveal clusters of targets and pathways, suggesting potential therapeutic applications and mechanisms of action for these compounds. bohrium.com
Chemical Proteomics and Affinity-Based Methodologies
Chemical proteomics provides a powerful set of tools for the direct identification of protein targets of small molecules from a complex biological sample. nih.gov Affinity-based methods are central to this approach. nih.gov This strategy typically involves chemically modifying a derivative of the compound of interest, such as a pyridopyrazinone, to immobilize it on a solid support, creating an "affinity probe". nih.gov This probe is then incubated with a cell lysate, allowing the compound to bind to its protein targets. nih.gov After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov
This technique has been successfully used for related heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, where an immobilized ligand was used to identify over 30 human protein kinase targets. nih.gov Such methods allow for the unbiased identification of both expected and unexpected "off-target" interactions, which can be crucial for understanding a compound's full biological activity and potential for therapeutic applications. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is critical for the rational design and development of therapeutic agents. For pyridopyrazinone derivatives, research has focused on how these molecules interact with their identified targets at a molecular level to exert their biological effects.
The primary mechanism for many pyridopyrazinone derivatives that target kinases, such as BRAF or PI3K, is competitive inhibition at the ATP-binding site of the enzyme. researchgate.net This is a common mechanism for small molecule kinase inhibitors. Similarly, studies on related heterocyclic compounds as inhibitors of Aurora kinases also point to an ATP-competitive mechanism. researchgate.net This mode of action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that the kinase regulates. researchgate.netresearchgate.net
For other enzyme targets, the mechanism can vary. For instance, in the case of HIV-1 integrase inhibitors with a dihydroxypyridopyrazine-1,6-dione scaffold, the compounds are designed to inhibit the strand transfer process, a critical step in the integration of the viral genome into the host DNA. nih.gov In the broader context of enzyme inhibition, such as with DprE1 inhibitors, both covalent and non-covalent mechanisms of action have been identified across different chemical scaffolds. nih.gov Covalent inhibitors form an irreversible bond with a key amino acid residue in the enzyme's active site, such as a cysteine, leading to permanent inactivation. researchgate.net Non-covalent inhibitors, on the other hand, bind reversibly to the active site. nih.gov
Investigated Biological Activities and Associated Molecular Targets
Pyridopyrazinone derivatives have been investigated for a wide range of biological activities, primarily focusing on enzyme inhibition and antimicrobial effects.
Enzyme Inhibition Studies
The pyridopyrazinone scaffold has proven to be a versatile template for the design of inhibitors targeting various enzymes implicated in a range of diseases.
Phosphodiesterase Type 5 (PDE5): A series of pyridopyrazinone derivatives were evaluated for their potential as PDE5 inhibitors. nih.gov Through a scaffold repurposing approach, these compounds, originally designed as anticancer agents, were found to exhibit potent inhibitory activity against PDE5. nih.gov In silico modeling predicted that derivatives with flexible linkers or a rigid five-membered spacer would have promising PDE5 inhibition. nih.gov Subsequent in vitro enzymatic assays confirmed this, with some compounds, particularly those in series E and G, showing potent inhibition with IC50 values in the nanomolar range. nih.gov Compound 11b , an oxadiazole-based derivative, was the most potent, with an IC50 value of 18.13 nM. nih.gov
BRAF Kinase: Pyrido[2,3-b]pyrazinone-based derivatives have been designed and investigated as inhibitors of the V600E mutant of BRAF kinase, a key driver in several cancers. researchgate.net Molecular docking studies suggested that these compounds could bind to the kinase domain of BRAF. researchgate.net In vitro kinase assays confirmed the inhibitory activity of these derivatives. researchgate.net Other paradox-breaking RAF inhibitors that also target SRC have been shown to be effective in drug-resistant BRAF mutant melanoma. nih.gov
PI3K (Phosphoinositide 3-kinase): Pyridopyrimidinone derivatives, which are structurally related to pyridopyrazinones, have been identified as potent dual inhibitors of PI3K and mTOR. mdpi.com One compound, in particular, demonstrated strong enzymatic activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ with IC50 values of 3.4, 34, 16, and 1 nM, respectively, and also inhibited mTOR with an IC50 of 4.7 nM. mdpi.com The substitution pattern on the pyridine (B92270) ring was found to be critical, with a chloro group increasing PI3K activity but diminishing mTOR activity. mdpi.com Other related scaffolds, such as pyrazolopyridine derivatives, have also been developed as selective dual inhibitors of PI3Kγ and PI3Kδ. google.com
HIV-1 Integrase: A series of dihydroxypyridopyrazine-1,6-dione derivatives were identified as potent inhibitors of HIV-1 integrase. nih.gov These compounds were shown to inhibit the strand transfer process of the enzyme and demonstrated activity against HIV replication in cellular assays. nih.gov One lead compound was active against HIV replication with a 95% cell inhibitory concentration (CIC95) of 0.31 μM. nih.gov
Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1): While DprE1 is a validated target for antitubercular drugs, research on its inhibitors has primarily focused on other heterocyclic scaffolds, such as benzothiazinones and pyrazolopyridones. nih.govnih.gov These compounds inhibit a crucial step in the biosynthesis of the mycobacterial cell wall. nih.gov The inhibition can be either covalent, as seen with nitro-containing benzothiazinones, or non-covalent. nih.govnih.gov Although pyridopyrazinones have not been a primary focus for DprE1 inhibition, the development of non-covalent inhibitors from other classes, like pyrazole (B372694) acetamide (B32628) derivatives, highlights the potential for diverse scaffolds to target this enzyme. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): Several heterocyclic scaffolds related to pyridopyrazinones have been developed as GSK-3 inhibitors. For example, a series of 6-aryl-pyrazolo[3,4-b]pyridines were identified as potent inhibitors of GSK-3. nih.gov Similarly, pyrazolopyrimidine derivatives have also been discovered as novel GSK-3 inhibitors in the low nanomolar range. nih.gov These findings suggest that pyridine-fused heterocyclic systems are promising scaffolds for targeting GSK-3.
Aurora-A Kinase: Research into Aurora kinase inhibitors has identified benzo[e]pyridoindoles as a novel class of potent inhibitors. researchgate.net The most potent of these compounds was an ATP-competitive inhibitor of Aurora kinases in the nanomolar range and was effective at inhibiting the growth of various cancer cell lines. researchgate.netresearchgate.net This indicates that fused pyridine ring systems can be effective scaffolds for Aurora kinase inhibition.
Toll-like Receptor 7/8 (TLR7/8) Antagonism: The development of antagonists for TLR7 and TLR8, which are implicated in autoimmune diseases, has explored a variety of heterocyclic structures. nih.govmdpi.com These include 2-pyridinylindoles, pyrazoloquinoxalines, and various other pyridine-containing scaffolds. nih.govmdpi.com While specific research on pyridopyrazinone derivatives as TLR7/8 antagonists is not prominent, the broad exploration of pyridine-based heterocycles suggests the potential for this class of compounds in this area. nih.govmdpi.com
CRF-R1 Antagonism: A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as very potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, a target for anxiety and depression. bohrium.com One compound from this series exhibited a high binding affinity with an IC50 of 0.70 nM and demonstrated efficacy in a preclinical model of anxiety. bohrium.com
Table 1: Investigated Enzyme Inhibition by Pyridopyrazinone and Related Derivatives
| Target Enzyme | Compound Scaffold | Key Findings | IC50 Values | Reference(s) |
|---|---|---|---|---|
| PDE5 | Pyridopyrazinone | Potent inhibition via scaffold repurposing. | 18.13 nM (for compound 11b) | nih.gov |
| BRAF Kinase | Pyrido[2,3-b]pyrazinone | Designed as inhibitors of V600E mutant. | Not specified | researchgate.net |
| PI3K/mTOR | Pyridopyrimidinone | Potent dual inhibition. | PI3Kα: 3.4 nM, mTOR: 4.7 nM | mdpi.com |
| HIV-1 Integrase | Dihydroxypyridopyrazine-1,6-dione | Inhibition of strand transfer process. | 0.31 µM (CIC95) | nih.gov |
| CRF-R1 | Dihydro-pyrido[2,3-b]pyrazin-2-one | Potent antagonism of the receptor. | 0.70 nM | bohrium.com |
| GSK-3 | Pyrazolo[3,4-b]pyridine | Potent inhibition of the kinase. | Low nanomolar range | nih.govnih.gov |
| Aurora Kinase | Benzo[e]pyridoindole | ATP-competitive inhibition. | Aurora A: 61 nM, Aurora B: 31 nM | researchgate.net |
Antimicrobial Activity
The pyridopyrazine scaffold has been a subject of investigation for its potential antimicrobial properties.
Antibacterial Efficacy: Several studies have explored the antibacterial activity of new pyrido[2,3-b]pyrazine (B189457) derivatives against various bacterial strains. In one study, a series of derivatives were tested, with the compound featuring two thiocarbonyl groups (a 2,3-dithione derivative) showing the most potent activity. nih.gov This derivative was particularly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.078 mg/ml for both. nih.gov It also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi at higher concentrations. nih.gov The study noted that the addition of alkyl or aryl side chains to the heterocyclic core tended to decrease the antibacterial effect. nih.gov Other research has also highlighted the antibacterial properties of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, which showed strong activities, in contrast to the inactive 1-oxide derivatives. nih.gov
Antifungal Efficacy: While the primary focus of many studies has been on antibacterial activity, the broader antimicrobial potential of these compounds is also of interest. However, specific data on the antifungal efficacy of 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one and its direct derivatives is less documented in the provided search results. General studies on related heterocyclic compounds like pyrazole derivatives have shown them to possess both antibacterial and antifungal properties.
Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative (2,3-dithione)
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/ml) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.078 | nih.gov |
| Bacillus cereus | Gram-positive | 0.078 | nih.gov |
| Escherichia coli | Gram-negative | 0.625 | nih.gov |
| Salmonella typhi | Gram-negative | 1.25 | nih.gov |
Antiproliferative and Anticancer Research (against specific cancer cell lines)
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic structures, including those related to pyridopyrazinones. Research into pyridopyrazines and similar fused pyrimidine (B1678525) systems has revealed promising antiproliferative activities against a range of cancer cell lines.
A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their potential as antitumor agents, particularly for tumors resistant to existing drugs like erlotinib (B232). nih.gov These compounds were tested in phenotypic assays on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines. nih.gov One particular compound, 7n, demonstrated significant inhibitory activity with an IC50 value of 0.09 μM for PC9 cells and 0.15 μM for PC9-ER cells, suggesting that this class of compounds could be promising candidates for combating non-small-cell lung carcinoma (NSCLC) with EGFR T790M mutation. nih.gov
Furthermore, research on pyrido[2,3-d]pyrimidines, which are structurally analogous to pyridopyrazinones, has shown considerable anticancer potential. nih.govresearchgate.net An efficient synthesis of substituted pyrido[2,3-d]pyrimidines was carried out, and these compounds were evaluated for their in vitro anticancer activity against five human cancer cell lines: hepatic cancer (HepG-2), prostate cancer (PC-3), colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A-549). nih.gov One derivative, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (5a), exhibited potent anticancer activity against HepG-2, PC-3, and HCT-116 cell lines with IC50 values of 0.3, 6.6, and 7 µM, respectively, which were more potent than the standard drug doxorubicin (B1662922) in this study. nih.gov This compound also showed inhibitory activity against several kinases, including PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov
In a separate study, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives were designed and synthesized as potential dual inhibitors of VEGFR-2 and HER-2. mdpi.com The antiproliferative activities of these compounds were tested against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. mdpi.com Non-fused cyanopyridones demonstrated notable activity, with two compounds showing IC50 values of 1.77 and 1.39 μM against the MCF-7 cell line. mdpi.com
The general class of pyrazines, which is a core component of the pyridopyrazinone structure, is present in several anticancer drugs. ikm.org.my Derivatives of pyridopyrazine are being investigated for their potential to modulate serine-threonine protein kinases and as CHK1 inhibitors, highlighting their relevance in oncology research. ikm.org.my
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazines | Compound 7n | PC9 (erlotinib-sensitive), PC9-ER (erlotinib-resistant) | 0.09 μM (PC9), 0.15 μM (PC9-ER) | nih.gov |
| Pyrido[2,3-d]pyrimidines | Compound 5a | HepG-2, PC-3, HCT-116 | 0.3 μM (HepG-2), 6.6 μM (PC-3), 7 μM (HCT-116) | nih.gov |
| Cyanopyridones | Not specified | MCF-7 | 1.39 μM, 1.77 μM | mdpi.com |
Other Pharmacological Activities (e.g., Anti-inflammatory, Anticoagulant, Cardiotonic, Antimalarial, Antidepressant Effects)
Beyond cancer research, heterocyclic compounds structurally related to This compound have been investigated for a variety of other pharmacological activities.
Anti-inflammatory Effects: Pyridazinone derivatives have been a focus of research for their anti-inflammatory properties. A study on amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid revealed that some compounds exhibited potent anti-inflammatory activity comparable to indomethacin (B1671933) in a carrageenan-induced hind paw edema model. nih.gov Another study designed and synthesized N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides as potential anti-inflammatory agents, with some compounds showing excellent activity in in vitro assays. researchgate.net Pyrazole and pyrazoline derivatives are also well-documented for their anti-inflammatory potential. nih.gov
Anticoagulant Effects: Research into pyrazolo pyridone compounds has indicated their potential as anticoagulants. One patent describes a novel pyrazolo pyridone compound as a direct inhibitor of blood coagulation factor Xa, which could be used for the prevention and treatment of thrombosis. google.com The anticoagulant properties of natural compounds, such as sulfated galactans from green seaweeds, have also been studied, with some fractions showing moderate anticoagulant activity. nih.gov While not directly related to pyridopyrazinones, this highlights the diverse sources of anticoagulant agents.
Cardiotonic Effects: The 4,5-dihydro-3(2H)pyridazinone scaffold is found in several potent positive inotropic agents. nih.gov A study involving the synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives found that twelve of the tested compounds exhibited a higher effective response than digoxin (B3395198) in an in-vitro assay on isolated rabbit hearts. nih.gov These compounds are thought to exert their effects by inhibiting phosphodiesterase-III. nih.gov Cardiotonic steroids, another class of compounds, are known for their ability to inhibit Na+,K+-ATPase, leading to a positive inotropic effect. mdpi.comfrontiersin.org
Antimalarial Effects: The pyrazole and pyrazoline scaffolds are considered important in the development of new antimalarial agents. nih.gov A review of studies published since 2000 highlights the progress in synthesizing pyrazole and pyrazoline derivatives with antimalarial activity against Plasmodium falciparum. nih.gov Anilino pyrazoles have also been evaluated for their antiplasmodial activity, with some derivatives showing micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains. mdpi.com
Antidepressant Effects: Nitrogen-containing heterocyclic compounds are a cornerstone of antidepressant drug development. jetir.orgnih.govnih.govresearchgate.netmdpi.com The piperazine (B1678402) nucleus, a six-membered ring with two opposing nitrogen atoms, is known to exhibit strong antidepressant effects. jetir.org Pyrazoline derivatives have also been investigated as potential monoamine oxidase (MAO) inhibitors for the treatment of depression. nih.gov These studies underscore the potential of nitrogen-containing heterocycles in the development of new therapies for depressive disorders.
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Pyridazinone derivatives | Some compounds showed activity comparable to indomethacin. | nih.gov |
| Anticoagulant | Pyrazolo pyridone compounds | Act as direct inhibitors of coagulation factor Xa. | google.com |
| Cardiotonic | 4,5-dihydro-3(2H)pyridazinone derivatives | Some compounds were more effective than digoxin. | nih.gov |
| Antimalarial | Pyrazole and pyrazoline derivatives | Active against chloroquine-sensitive and -resistant P. falciparum. | nih.govmdpi.com |
| Antidepressant | Nitrogen-containing heterocycles (e.g., piperazine, pyrazoline) | Show potential as MAO inhibitors and other mechanisms. | jetir.orgnih.gov |
Advanced Structural Characterization and Spectroscopic Analysis for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) techniques, a complete assignment of all atoms in the molecular framework can be achieved. nih.gov
In a typical analysis, the compound would be dissolved in a deuterated solvent, such as DMSO-d₆. The ¹H NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring and the one proton on the pyrazine (B50134) ring. The N-H proton of the lactam ring would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. spectrabase.com Key signals would include the carbonyl carbon (C=O) of the lactam, typically found in the 160-170 ppm region, and the various sp²-hybridized carbons of the fused heterocyclic rings. The carbon atom bonded to the chlorine (C-Cl) would also have a characteristic chemical shift. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. rsc.org
Expected ¹H NMR Spectral Data for this compound Data is predicted based on the chemical structure and typical values for similar heterocyclic systems. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H (on Pyrazine Ring) | 8.0 - 8.5 | Singlet (s) |
| H (on Pyridine Ring, adjacent to N) | 7.8 - 8.2 | Doublet (d) |
| H (on Pyridine Ring, adjacent to C-Cl) | 7.4 - 7.7 | Doublet (d) |
| N-H (Lactam) | 11.0 - 12.5 | Broad Singlet (br s) |
Expected ¹³C NMR Spectral Data for this compound Data is predicted based on the chemical structure and typical values for similar heterocyclic systems. Actual values may vary based on solvent and experimental conditions.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Lactam) | 160 - 170 |
| C (Quaternary, Pyrazine-Pyridine fusion) | 145 - 155 |
| C-Cl | 140 - 150 |
| C-H (Pyrazine) | 135 - 145 |
| C-H (Pyridine) | 120 - 130 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Analysis
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which can provide additional structural proof. researchgate.net The molecular formula of the compound is C₇H₄ClN₃O, giving it a calculated molecular weight of approximately 181.58 g/mol . arkpharmtech.com
In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 181 or 182, respectively. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak (M+2) at roughly one-third the intensity of the main peak. sapub.org
Analysis of the fragmentation pattern provides insight into the molecule's stability and structure. Common fragmentation pathways for such heterocyclic systems can involve the loss of small, stable molecules like carbon monoxide (CO) from the lactam ring or hydrogen cyanide (HCN). researchgate.netlibretexts.org
Plausible Fragmentation Pattern for this compound in MS
| Ion/Fragment | Proposed Structure/Loss | m/z (for ³⁵Cl) |
| [M]⁺ | Molecular Ion | 181 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 153 |
| [M-CO-HCN]⁺ | Subsequent loss of Hydrogen Cyanide | 126 |
| [C₅H₂ClN]⁺ | Fragment containing the chloro-pyridine ring | 111 |
X-ray Co-Crystallography for Protein-Ligand Complex Determination in Structure-Based Drug Design
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. nih.gov In the context of drug discovery, co-crystallography, where a ligand is crystallized while bound to its protein target, provides invaluable information for structure-based drug design (SBDD). nih.govnih.gov This method allows researchers to visualize the exact binding mode of the ligand, including all key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with the amino acid residues in the protein's active site. youtube.com
For a compound like this compound, which may be designed as an inhibitor for a specific enzyme (e.g., a kinase), obtaining a co-crystal structure would be a primary goal. The structural data would reveal:
The specific orientation (pose) of the inhibitor within the binding pocket.
Which functional groups on the inhibitor are critical for binding affinity and selectivity. For example, the lactam carbonyl oxygen and N-H group are potent hydrogen bond donors and acceptors.
Opportunities for structural modification to improve potency or other pharmacological properties.
While specific co-crystal structures for this compound are not publicly available, the technique has been widely applied to related heterocyclic scaffolds in the development of targeted therapies. nih.govresearchgate.net The insights gained from such studies are crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation at specific wavenumbers, the vibrations (stretching, bending) of different chemical bonds can be detected. libretexts.org For this compound, the IR spectrum provides clear evidence for its key structural features. nih.gov
The most prominent peaks would confirm the presence of the lactam ring, the aromatic system, and the carbon-chlorine bond. The analysis of pyrido[2,3-b]pyrazine (B189457) derivatives by IR spectroscopy is a standard characterization method used to confirm the successful synthesis of the target scaffold. rsc.org
Characteristic IR Absorption Frequencies for this compound Data is predicted based on characteristic group frequencies.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| N-H (Lactam) | Stretch | 3100 - 3300 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Lactam Amide) | Stretch | 1670 - 1710 (strong) |
| C=N / C=C (Aromatic Rings) | Stretch | 1500 - 1650 |
| C-N | Stretch | 1200 - 1350 |
| C-Cl | Stretch | 700 - 850 |
Future Directions and Advanced Research Perspectives for Pyrido 2,3 B Pyrazin 3 4h One Compounds
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridopyrazine derivatives has traditionally relied on methods such as the cyclocondensation of diaminopyridines with carbonyl compounds. researchgate.netbohrium.com While effective, these protocols often involve harsh reaction conditions, toxic solvents, or multi-step procedures. The future of synthesizing these scaffolds lies in the adoption of green and sustainable chemistry principles that prioritize efficiency, safety, and minimal environmental impact.
Key areas for future development include:
Mechanochemistry: A reagent-free and catalyst-free methodology using a mini cell homogenizer has been developed for the rapid and high-yield synthesis of related quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net This solvent-free approach significantly reduces waste and energy consumption.
Reusable and Green Catalysts: The use of inexpensive, eco-friendly, and reusable catalysts like clays (B1170129) and zeolites (e.g., Zeolite NaY) can replace more hazardous options. researchgate.net These catalysts often allow reactions to proceed under milder conditions, such as at room temperature. researchgate.net Nanoparticle catalysts also represent a promising frontier for enhancing reaction rates and yields in a recoverable format. bohrium.com
Advanced Reaction Conditions: Techniques like microwave irradiation can dramatically shorten reaction times compared to conventional refluxing, often leading to higher yields and cleaner reaction profiles. bohrium.com
Domino and Cascade Reactions: Designing synthetic routes where multiple chemical transformations occur in a single step (a domino or cascade reaction) is a powerful strategy. researchgate.net For related fused N-heterocycles, domino protocols have been developed to rapidly build molecular complexity from simple starting materials, minimizing purification steps and resource utilization. researchgate.net
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies
| Feature | Traditional Synthesis | Novel & Sustainable Synthesis |
|---|---|---|
| Solvents | Often requires toxic, high-boiling point solvents | Prioritizes solvent-free conditions or benign solvents (e.g., water, ethanol) |
| Catalysts | May use stoichiometric, hazardous, or precious metal catalysts | Employs reusable, inexpensive, and eco-friendly catalysts (clays, zeolites) researchgate.net |
| Energy Input | Typically relies on prolonged heating (reflux) | Utilizes energy-efficient methods like microwave irradiation or mechanochemical grinding researchgate.netbohrium.com |
| Efficiency | Often involves multiple steps with intermediate purification | Aims for one-pot or cascade reactions to improve atom and step economy bohrium.comresearchgate.net |
| Waste | Generates significant chemical waste | Designed to minimize byproducts and waste streams |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The process of bringing a new drug to market is traditionally long and costly. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process for pyridopyrazinone-based drug candidates by enhancing efficiency and predictive power at every stage. jddtonline.infonih.gov
Future applications of AI/ML in this area include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which pyridopyrazinone derivatives could be effective. nih.govnih.gov
High-Throughput Virtual Screening (HTVS): Instead of physically synthesizing and screening millions of compounds, ML models can virtually screen immense libraries of potential pyridopyrazinone analogs to prioritize a smaller, more promising set for synthesis and testing. nih.gov
Predictive Modeling:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build highly accurate QSAR models to predict the biological activity of newly designed compounds based on their chemical structure, guiding medicinal chemists to make more effective modifications. mdpi.com
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out molecules with unfavorable pharmacokinetic or safety profiles early in the design phase. jddtonline.info
De Novo Drug Design: Generative AI models can design entirely novel pyridopyrazinone-based structures optimized for specific properties, such as high potency against a target and a desirable safety profile, sometimes creating molecules that a human chemist might not have conceived. nih.gov
Table 2: Role of AI/ML in the Drug Discovery Pipeline for Pyridopyrazinone Compounds
| Discovery Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of multi-omics data to find novel protein targets. nih.gov | Expands therapeutic possibilities beyond known targets. |
| Hit Identification | High-throughput virtual screening of compound libraries. nih.gov | Drastically reduces time and cost of finding initial lead compounds. |
| Lead Optimization | QSAR and ADMET modeling to guide chemical modifications. jddtonline.infomdpi.com | Accelerates the development of potent and safe drug candidates. |
| Preclinical Studies | Prediction of clinical trial outcomes based on preclinical data. nih.gov | Improves success rates and reduces late-stage failures. |
Exploration of Underexplored Biological Targets and Signaling Pathways
While pyridopyrazine and related scaffolds have been investigated as inhibitors of specific targets like PIM-1 kinase and PI3Kδ, their full biological activity spectrum is likely much broader. nih.govnih.gov A significant future opportunity lies in moving beyond known targets to discover novel therapeutic applications.
Advanced strategies for new target discovery include:
Phenotypic Screening and Target Deconvolution: This approach involves testing compounds like 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one in disease-relevant cellular models without a preconceived target. If a desirable effect is observed (e.g., cancer cell death), modern chemoproteomic techniques can then be used to identify the specific protein(s) the compound interacts with to produce that effect.
Chemoproteomics: Chemical probes based on the pyridopyrazinone scaffold can be synthesized and used to "pull down" their binding partners from cell lysates. Identifying these proteins can reveal a comprehensive map of the compound's potential targets, both intended and off-target.
In Silico Target Prediction: As knowledge of the proteome and advanced computational algorithms grow, it is increasingly possible to predict potential biological targets for a small molecule based solely on its 3D structure and chemical properties, opening up new avenues for investigation.
The diverse biological activities reported for pyrazine-containing hybrids, including anti-inflammatory, antibacterial, and anticancer effects, suggest that the core scaffold is capable of modulating a wide array of biological pathways. mdpi.com Future research should focus on systematically exploring these possibilities to potentially reposition pyridopyrazinone compounds for new and unexpected therapeutic uses.
Table 3: Methodologies for Discovering New Biological Targets
| Methodology | Description | Outcome |
|---|---|---|
| Phenotypic Screening | Observing the effect of a compound on cell behavior or function without a known target. | Identifies compounds with desired functional outcomes. |
| Target Deconvolution | Follow-up techniques (e.g., proteomics, genetics) to find the molecular target responsible for the observed phenotype. | Links a compound's activity to a specific protein or pathway. |
| Chemoproteomics | Using a modified compound (probe) to capture and identify binding proteins from complex biological samples. | Provides a direct, unbiased list of protein interactions. |
| Computational Prediction | Using algorithms to screen a compound's structure against a database of known protein binding sites. | Generates a hypothesis-driven list of potential targets for experimental validation. |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deep understanding of how a molecule like this compound functions at the atomic level is critical for rational drug design. The future of mechanistic pharmacology lies in the tight integration of experimental lab techniques with powerful computational simulations.
Synergistic approaches to gain deeper insights include:
Structural Biology and Molecular Dynamics (MD): While X-ray crystallography or cryo-electron microscopy can provide a static snapshot of a compound bound to its target, MD simulations can animate this picture. This allows researchers to observe the dynamic interactions, water networks, and conformational changes that govern binding affinity and selectivity over time.
Biophysical Analysis and Quantum Mechanics: Experimental techniques like surface plasmon resonance or isothermal titration calorimetry can precisely measure binding kinetics and thermodynamics. These results can be rationalized and deepened by quantum mechanics calculations, such as Density Functional Theory (DFT), which can elucidate the electronic nature of the interactions driving the binding event. researchgate.net For instance, detailed mechanistic investigations of pyrazine (B50134) synthesis have successfully used DFT calculations to understand reaction pathways. researchgate.net
Structure-Activity Relationship (SAR) and Molecular Docking: The iterative cycle of designing compounds using molecular docking simulations, synthesizing them, and then testing their activity provides crucial SAR data. nih.gov This experimental data is then used to refine and improve the accuracy of the computational models for the next round of design, creating a powerful feedback loop that accelerates the optimization process. nih.gov
By combining these multi-faceted approaches, researchers can build a comprehensive, four-dimensional understanding of a drug's mechanism of action, paving the way for the design of next-generation pyridopyrazinone compounds with superior efficacy and specificity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-chloropyrido[2,3-b]pyrazin-3(4H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, nitrobenzyl-substituted pyrido[2,3-b]pyrazin-3(4H)-ones can be synthesized via condensation reactions followed by reduction using agents like Na₂S₂O₄ and subsequent acid treatment (e.g., HCl) to stabilize intermediates . Optimizing reaction conditions (e.g., solvent choice, temperature) is critical to improving yield and purity.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in fused-ring systems, though challenges arise due to limited solubility .
- HPLC for purity assessment. Note that physical properties (e.g., melting point, solubility) are often unreported, necessitating empirical determination .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Based on analogs (e.g., AG002ED6), follow:
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95) for particulate protection and chemical-resistant gloves .
- Ventilation : Ensure fume hoods are used during synthesis to mitigate respiratory irritation (H335 hazard) .
- Waste Management : Avoid drain disposal; use sealed containers for hazardous byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of derivatives?
- Methodological Answer :
- Standardized Assays : Conduct comparative studies using consistent cell lines (e.g., 4T1 breast cancer cells) and protocols (e.g., MTT for proliferation, Annexin V for apoptosis) .
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, nitro groups) to isolate contributing factors. For example, 3-methoxy modifications in pyrrolo-pyridine derivatives enhanced FGFR1 inhibition .
- Data Normalization : Account for differences in IC₅₀ determination methods (e.g., enzyme vs. cell-based assays) .
Q. What strategies optimize reaction yields in the synthesis of halogenated pyrido-pyrazinones?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to introduce chloro substituents .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .
- Temperature Control : Lower temperatures (0–5°C) can reduce side reactions during nitrobenzyl reduction steps .
Q. How can researchers evaluate the potential of this compound as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets.
- Ligand Efficiency Metrics : Calculate ligand-lipophilicity efficiency (LLE) and binding energy via docking studies (e.g., AutoDock Vina) .
- In Vivo Validation : Test pharmacokinetics (e.g., plasma half-life, bioavailability) in rodent models, prioritizing low-molecular-weight derivatives for better permeability .
Data Contradiction and Resolution
Q. How to reconcile conflicting toxicity data for structurally similar compounds?
- Methodological Answer :
- Source Verification : Cross-reference hazard classifications (e.g., IARC, ACGIH) for consistency .
- Dose-Response Studies : Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) at varying concentrations to clarify thresholds .
- Batch Analysis : Confirm compound purity via LC-MS, as impurities may skew toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
